

An In-depth Technical Guide to 2-(2,3-Dimethylphenoxy)butanoic acid

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Compound of Interest

Compound Name: 2-(2,3-Dimethylphenoxy)butanoic acid

Cat. No.: B1309669

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CAS Number: 3347-50-0[1][2]

This technical guide provides a summary of the available information on **2-(2,3-Dimethylphenoxy)butanoic acid**. It is important to note that while basic chemical identifiers for this compound are available, detailed experimental studies, including comprehensive biological activity, specific signaling pathways, and validated experimental protocols, are not readily available in the public domain. The information presented herein is based on established chemical principles and data for structurally related compounds.

Chemical and Physical Properties

The fundamental chemical properties of **2-(2,3-Dimethylphenoxy)butanoic acid** are summarized in the table below. This data is compiled from chemical supplier databases.

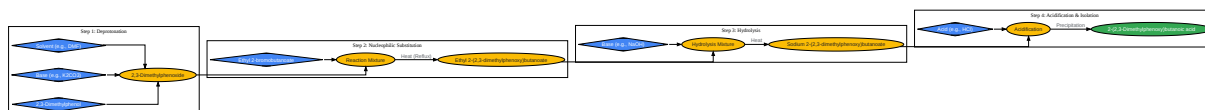
| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 3347-50-0 | [1][2] |
| Molecular Formula | C ₁₂ H ₁₆ O ₃ | [1][2] |
| Molecular Weight | 208.25 g/mol | [2] |
| Canonical SMILES | CCC(C(=O)O)OC1=CC=CC(=C1C)C | [2] |

Synthesis Protocol

A specific, validated experimental protocol for the synthesis of **2-(2,3-Dimethylphenoxy)butanoic acid** is not detailed in publicly accessible scientific literature. However, a general and plausible synthesis route can be proposed based on the well-established Williamson ether synthesis, which is a common method for preparing aryloxyalkanoic acids.

General Experimental Protocol (Hypothetical):

- **Deprotonation of Phenol:** 2,3-Dimethylphenol is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. A strong base, typically a carbonate like potassium carbonate (K_2CO_3) or a hydride like sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. The reaction mixture is typically stirred at room temperature until the deprotonation is complete.
- **Nucleophilic Substitution:** An ester of 2-bromobutanoic acid (e.g., ethyl 2-bromobutanoate) is added to the solution containing the 2,3-dimethylphenoxide. The reaction mixture is then heated, typically to reflux, for several hours to facilitate the nucleophilic substitution of the bromide by the phenoxide. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- **Hydrolysis:** Once the substitution reaction is complete, the resulting ester, ethyl 2-(2,3-dimethylphenoxy)butanoate, is hydrolyzed to the carboxylic acid. This is typically achieved by adding an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heating the mixture.
- **Acidification and Isolation:** After hydrolysis, the reaction mixture is cooled, and any organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This protonates the carboxylate, causing the **2-(2,3-Dimethylphenoxy)butanoic acid** to precipitate out of the solution. The solid product can then be collected by filtration, washed with cold water to remove any remaining salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent.



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A generalized workflow for the synthesis of **2-(2,3-Dimethylphenoxy)butanoic acid**.

Experimental Data and Biological Activity

There is a significant lack of published experimental data regarding the biological activity of **2-(2,3-Dimethylphenoxy)butanoic acid**. Scientific databases and literature do not currently contain information on its mechanism of action, potential signaling pathway interactions, or quantitative data from bioassays. Research has been conducted on other dimethylphenoxy derivatives, which have shown a range of biological activities, including potential as farnesoid X receptor (FXR) antagonists and antimicrobial properties. However, it would be speculative to attribute any of these activities to **2-(2,3-Dimethylphenoxy)butanoic acid** without direct experimental evidence.

Due to the absence of this data, no quantitative data tables or signaling pathway diagrams can be provided at this time.

Conclusion

2-(2,3-Dimethylphenoxy)butanoic acid, with CAS number 3347-50-0, is a known chemical compound with established basic properties. While a plausible synthetic route can be proposed based on standard organic chemistry principles, there is a notable absence of detailed scientific literature on its specific synthesis, experimental protocols, and biological activities. For researchers and drug development professionals, this compound represents an area where further investigation is needed to determine its chemical and biological profile. Any research on this compound would be novel and would contribute significantly to the scientific understanding of this particular chemical entity.

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References

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